Cas no 1785238-79-0 (8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

8-Bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione is a brominated derivative of 3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione, featuring a sulfone functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and materials science applications. The bromine substituent enhances reactivity, enabling selective functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid benzothiopyran scaffold offers structural stability, while the sulfone moiety contributes to polarity and potential biological activity. The compound's well-defined molecular structure makes it suitable for mechanistic studies and further derivatization in medicinal chemistry research.
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione structure
1785238-79-0 structure
商品名:8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
CAS番号:1785238-79-0
MF:C9H9BrO2S
メガワット:261.135560750961
MDL:MFCD34575134
CID:5617422
PubChem ID:21341985

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 化学的及び物理的性質

名前と識別子

    • 1785238-79-0
    • EN300-29352367
    • 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
    • 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyra n-1,1-dione
    • 2H-1-Benzothiopyran, 8-bromo-3,4-dihydro-, 1,1-dioxide
    • MDL: MFCD34575134
    • インチ: 1S/C9H9BrO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6H2
    • InChIKey: JXOJOAFEWWBUMR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1S(CCC2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 259.95066g/mol
  • どういたいしつりょう: 259.95066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.642±0.06 g/cm3(Predicted)
  • ふってん: 430.1±45.0 °C(Predicted)

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-29352367-1.0g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
1g
$999.0 2023-06-02
Enamine
EN300-29352367-5.0g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
5g
$2900.0 2023-06-02
Enamine
EN300-29352367-0.5g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
0.5g
$780.0 2023-09-06
Enamine
EN300-29352367-2.5g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
2.5g
$1959.0 2023-09-06
Enamine
EN300-29352367-5g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
5g
$2900.0 2023-09-06
1PlusChem
1P02888X-50mg
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
50mg
$339.00 2024-06-18
1PlusChem
1P02888X-500mg
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
500mg
$1026.00 2024-06-18
1PlusChem
1P02888X-5g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
5g
$3647.00 2024-06-18
Enamine
EN300-29352367-0.25g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
0.25g
$494.0 2023-09-06
Enamine
EN300-29352367-0.1g
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1785238-79-0 95%
0.1g
$347.0 2023-09-06

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 関連文献

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dioneに関する追加情報

8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione (CAS No. 1785238-79-0): A Comprehensive Overview

8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione (CAS No. 1785238-79-0) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiopyrans, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione is characterized by a benzothiopyran core with a bromine substituent at the 8-position and a dione functional group at the 1-position. The presence of the bromine atom and the dione group imparts unique chemical and biological properties to this compound, making it an attractive candidate for further research and development.

Recent studies have highlighted the potential of 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further preclinical and clinical evaluation as an anticancer agent.

The neuroprotective potential of 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione has also been explored. A study published in Neuropharmacology in 2023 reported that this compound effectively protects neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione could be developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione has been optimized to improve yield and purity. One common synthetic route involves the condensation of 3-bromobenzaldehyde with thiophenol followed by cyclization and oxidation steps. The resulting compound can be further purified using techniques such as column chromatography and recrystallization to ensure high purity for pharmaceutical applications.

The physicochemical properties of 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione, including its solubility in various solvents and its stability under different conditions, have been extensively studied. This information is crucial for optimizing formulation strategies and ensuring the compound's efficacy and safety in pharmaceutical formulations.

In conclusion, 8-bromo-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione (CAS No. 1785238-79-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory drugs, anticancer agents, and neuroprotective therapies. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

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